

# Spectroscopic Profile of 1-Boc-2-piperidineacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **1-Boc-2-piperidineacetic acid**

Cat. No.: **B135026**

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key synthetic building blocks is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1-Boc-2-piperidineacetic acid**, a valuable intermediate in the synthesis of various pharmaceutical compounds.

This document summarizes the available spectroscopic data in clearly structured tables and outlines the general experimental protocols for acquiring such data. A logical workflow for the spectroscopic analysis of this compound is also presented.

## Spectroscopic Data

The following tables summarize the reported  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **1-Boc-2-piperidineacetic acid**. It is important to note that the appearance of spectra, particularly  $^1\text{H}$  NMR, can be influenced by the solvent used, temperature, and the presence of rotamers due to the hindered rotation around the N-Boc bond.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~4.8 - 4.9	br s	1H	-COOH	Broad singlet, exchangeable with D <sub>2</sub> O
~4.0 - 4.2	m	1H	H-2	
~3.9 - 4.1	m	1H	H-6 (axial)	
~2.8 - 3.0	m	1H	H-6 (equatorial)	
~2.5 - 2.7	m	2H	-CH <sub>2</sub> -COOH	
~1.2 - 1.8	m	6H	H-3, H-4, H-5	Overlapping methylene protons
1.46	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	Characteristic singlet for the Boc group

Note: The chemical shifts are approximate and can vary based on experimental conditions. The presence of rotamers may lead to broadened or multiple signals for the piperidine ring protons.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~175 - 178	-COOH
~155 - 156	-C=O (Boc)
~79 - 80	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~52 - 54	C-2
~40 - 42	-CH <sub>2</sub> -COOH
~39 - 41	C-6
~28.5	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~25 - 27	C-4
~20 - 22	C-3
~19 - 21	C-5

### Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2500-3300	Broad	O-H stretch (Carboxylic acid)
~2975, 2870	Medium	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Carboxylic acid)
~1690	Strong	C=O stretch (Boc carbamate)
~1450, 1365	Medium	C-H bend (Aliphatic)
~1160	Strong	C-O stretch (Boc)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **1-Boc-2-piperidineacetic acid** (5-10 mg) is prepared in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD}$ ; 0.5-0.7 mL) in a standard 5 mm NMR tube.

$^1\text{H}$  NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

$^{13}\text{C}$  NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with a proton-decoupling sequence. A larger number of scans (e.g., 128 or more) is usually required to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the deuterated solvent signal.

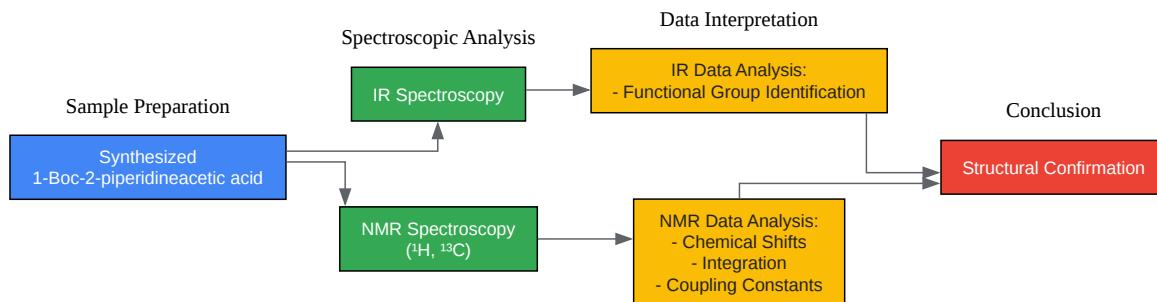
## Infrared (IR) Spectroscopy

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform or methanol), applying the solution to a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plate or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-Boc-2-piperidineacetic acid**.



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### *Workflow for the spectroscopic characterization of **1-Boc-2-piperidineacetic acid**.*

This comprehensive guide provides the essential spectroscopic data and methodologies for the characterization of **1-Boc-2-piperidineacetic acid**, serving as a valuable resource for professionals in the field of drug discovery and development.

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